[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
Description
[(3-Fluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a secondary amine featuring a 3-fluorophenyl group and a 1-methyl-1H-pyrazol-4-yl moiety connected via methylene bridges. Its molecular formula is C₁₂H₁₄FN₃, with a calculated molecular weight of 219.26 g/mol . The pyrazole ring, substituted with a methyl group at the 1-position, contributes to steric and electronic modulation. This compound is typically synthesized via nucleophilic substitution or coupling reactions, as seen in analogous pyrazole-amine derivatives . Purity is reported as ≥95% in commercial and research-grade samples .
Properties
Molecular Formula |
C12H14FN3 |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C12H14FN3/c1-16-9-11(8-15-16)7-14-6-10-3-2-4-12(13)5-10/h2-5,8-9,14H,6-7H2,1H3 |
InChI Key |
VIWWXWGRLKVIBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-fluorobenzyl chloride with 1-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Mechanism of Action
The mechanism of action of [(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as apoptosis in cancer cells or reduced inflammation . The pathways involved may include the inhibition of kinases or other signaling molecules .
Comparison with Similar Compounds
Table 1: Comparison of Key Analogs
*Estimated via computational tools (e.g., ChemDraw).
Key Observations:
Biological Activity
[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
- Molecular Formula : C13H16FN3
- Molecular Weight : 233.284 g/mol
- CAS Number : 956268-27-2
The compound features a fluorophenyl group and a pyrazole moiety, which are known for their roles in enhancing biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In particular, the compound this compound has shown promising results against various pathogens:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | 0.50 - 0.75 |
| Escherichia coli | 0.30 - 0.35 | 0.60 - 0.80 |
| Candida albicans | 0.40 - 0.45 | 0.70 - 0.90 |
These values indicate that the compound can effectively inhibit the growth of these pathogens, making it a candidate for further development as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cell wall synthesis.
- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that lead to antimicrobial effects.
- Biofilm Disruption : Studies suggest that pyrazole derivatives can disrupt biofilm formation, enhancing their effectiveness against biofilm-associated infections .
Study on Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The study found that this compound demonstrated superior activity compared to traditional antibiotics, particularly against resistant strains of bacteria .
Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells. The results indicated that the compound exhibited selective cytotoxicity, with IC50 values ranging from 10 to 15 μM, suggesting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
